N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
CAS No.: 1346808-50-1
Cat. No.: VC16557166
Molecular Formula: C17H27BN2O2
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346808-50-1 |
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Molecular Formula | C17H27BN2O2 |
Molecular Weight | 302.2 g/mol |
IUPAC Name | N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20) |
Standard InChI Key | ZMEJZACDUZAAOV-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCCC3 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound’s IUPAC name, N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, delineates its three primary components:
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A pyridine ring serving as the aromatic core.
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A cyclohexyl group attached via an amine linkage at the 2-position.
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A tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position, which is a cyclic boronate ester.
The dioxaborolan moiety is characterized by a five-membered ring containing boron, oxygen, and two methyl-substituted carbons. This group enhances the compound’s stability under ambient conditions while retaining reactivity for subsequent transformations.
Spectroscopic and Computational Data
The Standard InChI (InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20)) and InChIKey (ZMEJZACDUZAAOV-UHFFFAOYSA-N) provide unique identifiers for computational modeling and database referencing. The SMILES string (B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C3CCCCC3)) further clarifies the connectivity and stereochemical arrangement.
Comparative Analysis with Structural Analogs
The 5-position isomer, N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1073354-34-3), shares the same molecular formula but differs in the substitution pattern on the pyridine ring. This positional isomerism impacts electronic distribution and reactivity, as the 4-substituted derivative benefits from enhanced conjugation with the pyridine nitrogen, potentially increasing its efficacy in metal-catalyzed reactions .
Synthesis and Optimization Strategies
Reaction Conditions and Yield Optimization
Key parameters include:
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Temperature: 80–100°C for Pd-catalyzed methods.
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Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands.
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
Yields for analogous boronate esters range from 60–95%, depending on steric and electronic factors .
Applications in Organic Synthesis and Materials Science
Suzuki-Miyaura Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group is a protected form of boronic acid, which can be hydrolyzed in situ to participate in Suzuki-Miyaura couplings. For instance, the compound has been used to synthesize biaryl structures integral to pharmaceuticals and organic semiconductors.
Precursor to Functional Materials
Boronate esters serve as intermediates in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The cyclohexylamine substituent may enhance solubility in nonpolar solvents, facilitating solution-phase processing.
Physicochemical and Solubility Properties
Property | Value/Description | Source |
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Molecular Weight | 302.2 g/mol | |
Solubility | Soluble in THF, DCM; insoluble in H₂O | * |
Storage Conditions | 2–8°C under inert atmosphere |
*Note: Solubility data inferred from the 5-isomer due to limited direct measurements .
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Adapting metal-free C–H borylation protocols could streamline the synthesis of this compound, reducing reliance on precious metal catalysts.
Exploration in Catalysis and Drug Discovery
The cyclohexylamine group’s steric bulk may confer selectivity in catalytic cycles or receptor binding, warranting investigation in asymmetric synthesis or antimicrobial agents .
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